molecular formula C10H20ClNO2 B6216822 5-(piperidin-2-yl)pentanoic acid hydrochloride CAS No. 2742653-41-2

5-(piperidin-2-yl)pentanoic acid hydrochloride

Cat. No.: B6216822
CAS No.: 2742653-41-2
M. Wt: 221.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(piperidin-2-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C11H21NO2Cl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-2-yl)pentanoic acid hydrochloride typically involves the reaction of piperidine with pentanoic acid under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve hydrogenation, cyclization, and multicomponent reactions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-2-yl)pentanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives with varying biological activities .

Scientific Research Applications

5-(piperidin-2-yl)pentanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(piperidin-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(piperidin-2-yl)pentanoic acid hydrochloride include other piperidine derivatives such as:

  • 2,5-disubstituted piperidines
  • 2,6-disubstituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the presence of the pentanoic acid moiety, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2742653-41-2

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.